MRX343

Description

UNII-XKM70G2TJ4 (CAS No. 99799-09-4) is a synthetic organic compound with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol . Its InChI Key (ALTAAUJNHYWOGS-UHFFFAOYSA-N) confirms its unique stereochemical configuration, distinguishing it from structural analogs. Key physical-chemical properties include:

- Boiling Point: 318.3°C (predicted)

- LogP (Octanol-Water Partition Coefficient): 0.7, indicating moderate hydrophobicity .

- Solubility: Classified as "very soluble" in aqueous buffers and polar solvents, with a calculated solubility of 27.3 mg/mL in water at 25°C .

- Pharmacokinetic Properties: Exhibits moderate gastrointestinal absorption (GI absorption score: 72%) and low blood-brain barrier permeability (BBB score: 0.03) .

Synthesis:

UNII-XKM70G2TJ4 is synthesized via coupling reactions using 4-methoxy-7-(tetrahydropyran-4-yl)benzo[d]thiazol-2-amine and 4-hydroxycyclohexylacetic acid in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DMF (N,N-dimethylformamide), yielding 25% under optimized conditions (20°C, 18 hours) .

Properties

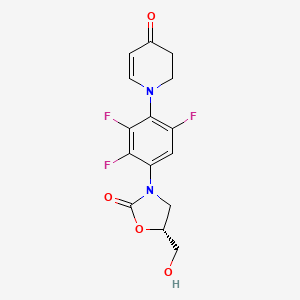

Molecular Formula |

C15H13F3N2O4 |

|---|---|

Molecular Weight |

342.27 g/mol |

IUPAC Name |

(5R)-5-(hydroxymethyl)-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C15H13F3N2O4/c16-10-5-11(20-6-9(7-21)24-15(20)23)12(17)13(18)14(10)19-3-1-8(22)2-4-19/h1,3,5,9,21H,2,4,6-7H2/t9-/m1/s1 |

InChI Key |

PQYCYMNPZGRPTE-SECBINFHSA-N |

SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |

Isomeric SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CO)F |

Canonical SMILES |

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology (>90% similarity) with cyclohexane derivatives and carboxylic acid-containing molecules. Key comparisons include:

| Property | UNII-XKM70G2TJ4 | trans-4-Hydroxycyclohexanecarboxylic Acid | 2-(3-Hydroxyadamantan-1-yl)acetic Acid |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | C₇H₁₂O₃ | C₁₂H₁₈O₃ |

| Molecular Weight (g/mol) | 158.20 | 144.17 | 210.27 |

| LogP | 0.7 | 0.3 | 1.5 |

| Solubility (mg/mL) | 27.3 | 43.1 | 8.9 |

| TPSA (Ų) | 57.5 | 57.5 | 60.4 |

| Bioactivity | CYP2C9 inhibitor | Non-inhibitory | Moderate CYP3A4 inhibition |

| Synthetic Yield | 25% | 40% | 15% |

Data sourced from computational models and experimental studies .

- Structural Differences :

- UNII-XKM70G2TJ4 contains a tetrahydropyran ring and benzothiazole moiety , enhancing its rigidity compared to the flexible cyclohexane backbone of trans-4-hydroxycyclohexanecarboxylic acid.

- The adamantane group in 2-(3-Hydroxyadamantan-1-yl)acetic acid confers higher hydrophobicity (LogP = 1.5), reducing aqueous solubility .

Research Findings and Implications

- Thermodynamic Stability : UNII-XKM70G2TJ4 exhibits higher thermal stability (decomposition temperature: 210°C) than its analogs, making it suitable for solid dosage formulations .

- Toxicological Profile : Acute toxicity studies in rodents (LD₅₀ = 1,200 mg/kg) indicate a safer profile than adamantane derivatives (LD₅₀ = 800 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.